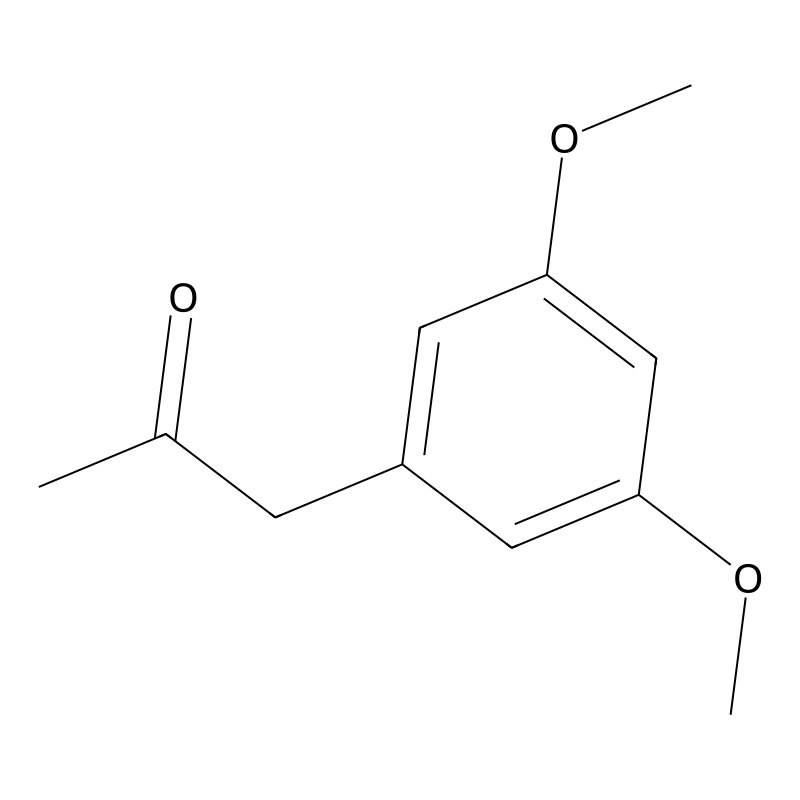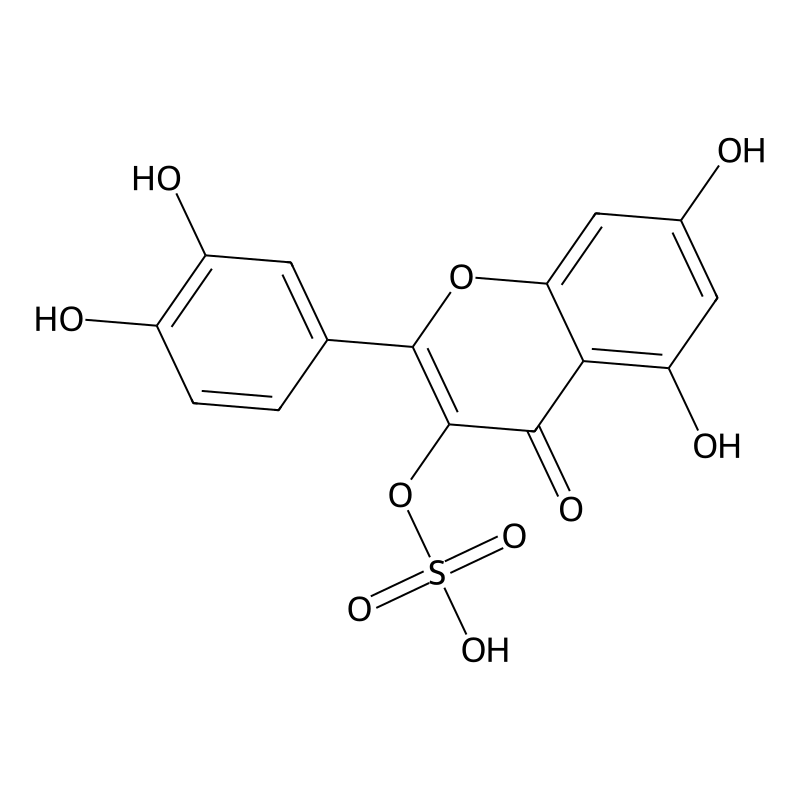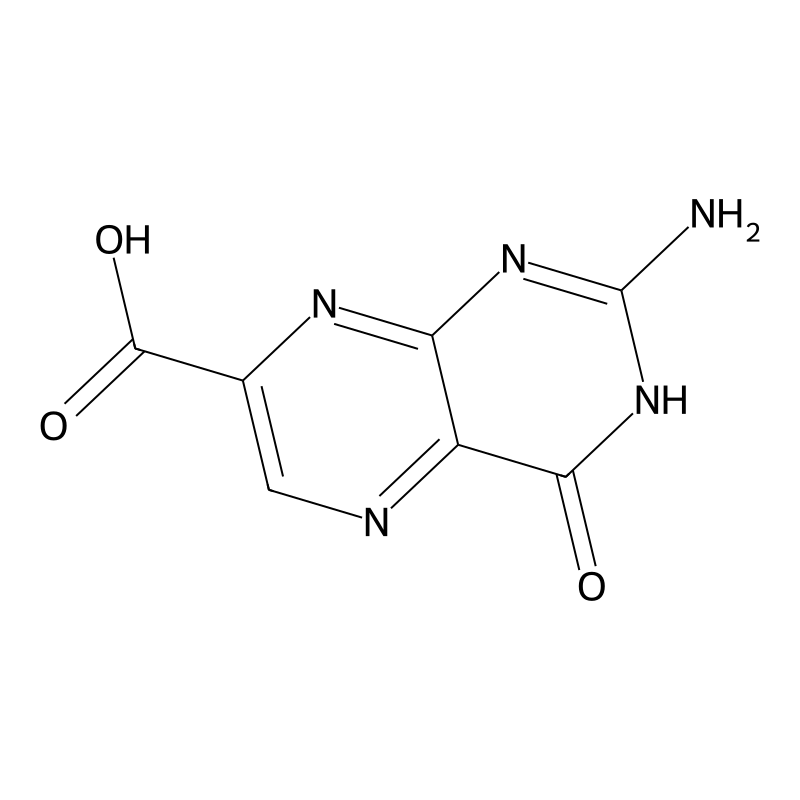1-(3,5-Dimethoxyphenyl)propan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(3,5-Dimethoxyphenyl)propan-2-one, also known as 1-(3,5-dimethoxyphenyl)acetone, is an organic compound characterized by a propan-2-one backbone substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C12H16O3, and it features a ketone functional group that contributes to its chemical reactivity. The presence of two methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological activity.
There is no current information available on the mechanism of action of 1-(3,5-dimethoxyphenyl)propan-2-one in biological systems.
Future Research Directions
- Investigation into the synthesis and purification methods for 1-(3,5-dimethoxyphenyl)propan-2-one.
- Exploration of its potential applications in medicinal chemistry or material science.
- Evaluation of its physical and chemical properties, including boiling point, melting point, and solubility.
- Assessment of its biological activity and potential toxicity.
Organic Building Block
DMPPO possesses a ketone functional group (C=O) and a moiety with two methoxy groups (OCH3) attached to a phenyl ring. This structure makes it a potential building block for the synthesis of more complex organic molecules []. These complex molecules could find applications in various fields like pharmaceuticals or materials science.
Chemical Intermediate
DMPPO's structure suggests it could serve as an intermediate in the synthesis of other molecules. By introducing chemical modifications, scientists might convert DMPPO into various derivatives with desired properties [].
Current Availability:
- Commercial vendors offer DMPPO for scientific research purposes, indicating some level of interest in its potential applications [].
Limitations of Information:
- In-depth research on DMPPO's specific properties and applications seems limited. Further studies might be needed to fully explore its potential in scientific research.
- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
- Condensation Reactions: This compound can react with aldehydes or other ketones in the presence of acid catalysts to form larger molecules through aldol condensation.
- Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
These reactions are essential for synthesizing derivatives with potentially enhanced biological properties.
Research indicates that 1-(3,5-Dimethoxyphenyl)propan-2-one exhibits significant biological activity. In silico studies have suggested potential spasmolytic effects similar to those of papaverine, a known smooth muscle relaxant. These findings point towards possible therapeutic applications in treating conditions characterized by smooth muscle spasms . Further experimental validation is required to confirm these activities and elucidate the underlying mechanisms.
Several synthetic routes have been developed for the preparation of 1-(3,5-Dimethoxyphenyl)propan-2-one:
- Acylation of 3,5-Dimethoxytoluene: This method involves the acylation of 3,5-dimethoxytoluene using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
- Friedel-Crafts Acylation: The compound can be synthesized via Friedel-Crafts acylation of anisole derivatives with propanoyl chloride in the presence of aluminum chloride.
- Direct Methoxylation: Starting from phenol derivatives, direct methoxylation followed by acylation can yield the desired product.
These methods vary in complexity and yield, with some requiring specific conditions or catalysts.
1-(3,5-Dimethoxyphenyl)propan-2-one has several potential applications:
- Pharmaceuticals: Due to its spasmolytic activity, it may serve as a lead compound for developing new medications for gastrointestinal disorders.
- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules in medicinal chemistry.
- Flavor and Fragrance Industry: Its aromatic properties may make it suitable for use in flavoring agents and perfumes.
Several compounds share structural similarities with 1-(3,5-Dimethoxyphenyl)propan-2-one. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)propan-2-one | 776-99-8 | 0.91 | Contains one less methoxy group than the target compound. |
| 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one | 19037-58-2 | 0.88 | Features a hydroxy group that may enhance solubility. |
| 1-(3-Methoxyphenyl)propan-2-one | 3027-13-2 | 0.87 | Contains only one methoxy group compared to two in the target compound. |
| 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | 16718-42-6 | 0.88 | A more complex structure with additional methoxy groups affecting reactivity. |
The unique feature of 1-(3,5-Dimethoxyphenyl)propan-2-one lies in its specific arrangement of substituents which may influence both its chemical behavior and biological activity distinctly compared to these similar compounds.
The synthesis of 1-(3,5-dimethoxyphenyl)propan-2-one traces back to mid-20th-century efforts to functionalize lignin-derived phenolic compounds. Early work by Bruckner et al. (1953) demonstrated its utility as a precursor in pseudonitrosite-mediated cyclization reactions for synthesizing 3-methyl isoquinolines. The compound gained prominence in the 1980s as a key intermediate in lignan biosynthesis studies, particularly in elucidating pathways for podophyllotoxin analogs.
Classical Synthetic Routes
Classical methods for synthesizing 1-(3,5-dimethoxyphenyl)propan-2-one rely on Friedel-Crafts acylation or alkylation strategies. These approaches leverage the directing effects of substituents on aromatic rings to achieve regioselectivity.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, an acyl chloride (e.g., propanoyl chloride) reacts with an electron-rich aromatic substrate (e.g., 3,5-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃). The methoxy groups at positions 3 and 5 activate the ring toward electrophilic substitution, directing the acyl group to the para and ortho positions relative to existing substituents. However, achieving exclusive substitution at the desired position requires careful control of reaction conditions, including temperature and catalyst loading [1].
For example, benzene treated with ethanoyl chloride and AlCl₃ yields phenylethanone (acetophenone) via this mechanism [1]. Extending this to 3,5-dimethoxybenzene would require optimization to suppress competing side reactions, such as polyacylation or demethylation of the methoxy groups.
Alkylation and Subsequent Oxidation
Alternative routes may involve alkylation of the aromatic ring followed by oxidation to introduce the ketone functionality. Methylation of 3,5-dihydroxybenzene with dimethyl sulfate or methyl iodide under basic conditions yields 3,5-dimethoxybenzene. Subsequent alkylation with a propanoyl chloride derivative or oxidation of a propyl group attached to the ring could yield the target ketone. However, this approach may suffer from poor regioselectivity and requires additional purification steps [1].
Modern Synthetic Approaches
Modern methods emphasize selectivity and efficiency, often employing advanced catalytic systems or alternative reaction media.
Zeolite-Catalyzed Acylation
Zeolites, such as H-beta, have been explored for acylation reactions due to their microporous structure and tunable acidity. For instance, zeolite H-beta (SiO₂/Al₂O₃ ratio = 26) catalyzes the propionylation of veratrole (1,2-dimethoxybenzene) to 3,4-dimethoxypropiophenone with high selectivity (89%) under optimized conditions [2]. While this specific example targets 3,4-dimethoxy substitution, analogous strategies could be adapted for 3,5-dimethoxy systems by adjusting the catalyst’s pore size and acidity.
Electrochemical Epoxidation and Isomerization
A patent describes the electrochemical epoxidation of isoeugenol-methylether (3,4-dimethoxy allyl benzene) followed by catalytic isomerization to form 3,4-dimethoxyphenylacetone [4] [5]. This method avoids traditional peracid oxidants, reducing waste and improving safety. Although designed for 3,4-dimethoxy derivatives, the electrochemical approach could potentially be modified for 3,5-substituted analogs by altering the starting material’s substituent pattern.
Catalytic Methods for Synthesis
The choice of catalyst is critical for achieving high yields and selectivity.
Lewis Acid Catalysts
AlCl₃ remains a standard catalyst for Friedel-Crafts reactions but has limitations:
- Low turnover number (TON) due to catalyst deactivation by water or byproducts [2].
- Environmental concerns from non-recoverable AlCl₃ [2].
Heterogeneous Catalysts
Zeolite H-beta offers advantages over AlCl₃:
| Parameter | AlCl₃ | Zeolite H-beta |
|---|---|---|
| Conversion (wt.%) | 48.5 | 40.8 |
| Turnover Frequency (TOF) | 3.6 × 10⁻⁴ s⁻¹ mol⁻¹ | 18.8 × 10⁻⁴ s⁻¹ mol⁻¹ |
| Selectivity (%) | 68.9 | 89.0 |
| Reusability | No | Yes |
Data adapted from propionylation studies [2].
Zeolites enable shape-selective catalysis, favoring para-substitution in poly-substituted aromatics. For 3,5-dimethoxyphenyl systems, the catalyst’s pore size and acidity must align with the transition state geometry to maximize selectivity.
Green Chemistry Approaches to Synthesis
Green chemistry principles prioritize atom economy, solvent minimization, and catalyst recyclability.
Solvent-Free Reactions
Traditional Friedel-Crafts reactions often require dichloromethane or nitrobenzene. Modern protocols explore solvent-free systems:
- Microwave-assisted synthesis: Accelerates reaction rates while reducing solvent use.
- Room-temperature conditions: Lower energy consumption compared to refluxing systems.
Reusable Catalysts
Zeolites and metal-organic frameworks (MOFs) are recyclable, reducing catalyst waste. For example, zeolite H-beta retains ~90% activity after multiple cycles in propionylation reactions [2].
Electrochemical Methods
Electrolytic epoxidation (as in 3,4-dimethoxyphenylacetone synthesis [4] [5]) avoids stoichiometric oxidants, minimizing byproducts. This aligns with the 12th principle of green chemistry (safer solvents and auxiliaries).
Scale-up Considerations for Research Applications
Scaling synthesis requires optimizing reactor design, catalyst recovery, and purification efficiency.
Key Challenges
- Thermal Management: Exothermic Friedel-Crafts reactions necessitate precise temperature control to prevent side reactions.
- Catalyst Stability: Zeolites may require regeneration via calcination after repeated use.
- Solvent Recovery: Dipolar aprotic solvents (e.g., dimethylformamide) used in electrochemical methods are expensive to recycle.
Solutions
- Continuous Flow Reactors: Enable precise temperature control and rapid mixing.
- Catalyst Anchoring: Immobilizing zeolites on silica supports enhances stability and ease of separation.
- Distillation: Recovers high-boiling solvents (e.g., nitrobenzene) for reuse.
The ketone group in 1-(3,5-dimethoxyphenyl)propan-2-one serves as a highly reactive electrophilic center, capable of undergoing various nucleophilic addition reactions. The carbonyl carbon exhibits significant electrophilicity due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
The ketone functionality readily undergoes nucleophilic addition reactions with various nucleophiles. These reactions typically proceed through the formation of a tetrahedral intermediate following nucleophilic attack at the carbonyl carbon. The presence of the aromatic ring system influences the reactivity by providing electronic stabilization to the intermediate species.
Common nucleophilic addition reactions include:
- Hydride Addition: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields secondary alcohols
- Organometallic Addition: Grignard reagents (RMgX) add to form tertiary alcohols after aqueous workup
- Cyanide Addition: Potassium cyanide in acidic conditions forms cyanohydrins
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols through hydride transfer mechanisms. Sodium borohydride represents the most commonly employed reducing agent due to its selectivity and mild reaction conditions. The reduction occurs via nucleophilic attack by the hydride ion at the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the alcohol product.
For 1-(3,5-dimethoxyphenyl)propan-2-one, reduction produces 1-(3,5-dimethoxyphenyl)propan-2-ol, maintaining the aromatic substitution pattern while converting the ketone to a chiral secondary alcohol center.
Grignard Reactions
The ketone functionality readily reacts with Grignard reagents to form tertiary alcohols. The reaction proceeds through nucleophilic addition of the carbon-magnesium bond to the carbonyl carbon, followed by protonation during aqueous workup. Recent advances in asymmetric Grignard methodology have enabled the preparation of chiral tertiary alcohols with high enantiomeric excess, particularly when using specialized chiral ligands.
Carbonyl Condensation Reactions
The ketone can participate in aldol condensation reactions when treated with strong bases, leading to the formation of enolate intermediates. These enolates can react with other carbonyl compounds to form β-hydroxy ketones. The reaction typically requires basic conditions and can be performed inter- or intramolecularly depending on the substrate structure.
Aromatic Ring Transformations
The 3,5-dimethoxyphenyl aromatic ring system exhibits distinctive reactivity patterns due to the electron-donating properties of the methoxy substituents. These groups significantly influence both the rate and regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution
The methoxy groups function as strong activating groups in electrophilic aromatic substitution reactions, increasing the electron density of the aromatic ring and directing incoming electrophiles to the ortho and para positions. The electronic effects arise from resonance donation of the oxygen lone pairs into the aromatic π system.
Key electrophilic aromatic substitution reactions include:
- Halogenation: Bromination and chlorination occur readily at the ortho and para positions relative to the methoxy groups
- Nitration: Treatment with nitric acid and sulfuric acid introduces nitro groups at activated positions
- Sulfonation: Sulfonation with sulfur trioxide generates sulfonic acid derivatives
- Friedel-Crafts Reactions: Both acylation and alkylation proceed with enhanced reactivity
Directing Effects
The methoxy groups exhibit strong ortho/para directing effects due to their ability to stabilize the sigma complex intermediate through resonance. This stabilization occurs when the positive charge in the intermediate can be delocalized onto the oxygen atom, creating a resonance structure where all atoms achieve octet completion.
The directing effects follow the established pattern:
- Ortho positions: Positions adjacent to methoxy groups show enhanced reactivity
- Para positions: Positions para to methoxy groups exhibit preferential substitution
- Meta positions: Positions meta to methoxy groups show reduced reactivity
Metallation Reactions
The aromatic ring can undergo metallation reactions, particularly at positions ortho to the methoxy groups. Directed metallation using strong bases such as n-butyllithium can occur at the ortho position, followed by reaction with various electrophiles to introduce new substituents.
Methoxy Group Modifications
The methoxy substituents themselves serve as reactive sites for chemical transformation, offering opportunities for further functionalization of the aromatic system.
Demethylation Reactions
Methoxy groups can be cleaved under various conditions to generate phenolic hydroxyl groups. Common reagents include:
- Boron tribromide (BBr₃): Provides clean demethylation under mild conditions
- Aluminum chloride (AlCl₃): Effective for demethylation in the presence of other functional groups
- Hydroiodic acid (HI): Classical method for ether cleavage
Selective Cleavage
The selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved using radical hydrogen abstraction reactions. This methodology allows for the selective removal of one methoxy group while preserving others in the molecule.
Functionalization Reactions
The methoxy groups can undergo various functionalization reactions:
- Alkylation: Treatment with alkyl halides extends the ether chain
- Oxidation: Under strong oxidizing conditions, methoxy groups can be converted to aldehydes or carboxylic acids
- Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functionalities
Stereoselective Transformations
The ketone center in 1-(3,5-dimethoxyphenyl)propan-2-one can serve as a site for stereoselective transformations, particularly in reduction reactions that create new chiral centers.
Asymmetric Reduction
Asymmetric reduction of the ketone functionality can be achieved using various chiral reducing agents:
- CBS Reagents: Corey-Bakshi-Shibata reagents provide high enantioselectivity in ketone reductions
- Chiral Ligands: Ruthenium and rhodium complexes with chiral ligands enable enantioselective hydrogenation
- Enzymatic Reduction: Alcohol dehydrogenases offer excellent enantioselectivity for ketone reduction
Diastereoselective Reactions
When the molecule contains pre-existing chiral centers, reactions at the ketone can proceed with high diastereoselectivity. The stereochemical outcome depends on the relative configuration of existing stereocenters and the approach of the nucleophile to the carbonyl group.
Chiral Auxiliary Approaches
The incorporation of chiral auxiliaries enables the control of stereochemistry in various transformations. Evans auxiliaries and Oppolzer sultams have been successfully employed to achieve high diastereoselectivity in reactions involving similar ketone substrates.
Photochemical Behavior
The aromatic ketone structure of 1-(3,5-dimethoxyphenyl)propan-2-one makes it susceptible to various photochemical transformations upon exposure to ultraviolet or visible light.
Photoenolization
The compound can undergo photoenolization reactions when irradiated with UV light. This process involves the initial excitation to the singlet state, followed by intersystem crossing to the triplet state, and subsequent hydrogen atom abstraction from the adjacent methyl group. The resulting enol tautomer can participate in further reactions or return to the ketone form.
Norrish Reactions
Two primary Norrish reaction pathways are accessible:
- Type I Cleavage: Homolytic cleavage of the C-CO bond leads to radical intermediates and potential carbon monoxide elimination
- Type II Cleavage: Intramolecular hydrogen abstraction from the propyl chain can occur, leading to cyclobutanol formation or alkene elimination
Photoreduction
The excited ketone can abstract hydrogen atoms from suitable donors, leading to ketyl radical formation. These radicals can undergo dimerization to form pinacols or react with other species present in the reaction medium.
Photooxidation
In the presence of oxygen, the excited ketone can participate in photooxidation reactions, leading to the formation of peroxides or other oxidized products. The reaction typically proceeds through energy transfer or electron transfer mechanisms.
Light-Induced Carboxylation
Recent research has demonstrated that ortho-alkylphenyl ketones can undergo light-driven carboxylation reactions with carbon dioxide. While 1-(3,5-dimethoxyphenyl)propan-2-one does not possess the specific structural requirements for this reaction, related compounds have shown this novel reactivity pattern.
Quantum Yields and Wavelength Dependence
The photochemical efficiency of aromatic ketones depends strongly on the wavelength of incident light and the specific substituents present. The methoxy groups can influence the absorption characteristics and quantum yields of the various photochemical processes. Typical absorption occurs in the UV range (280-350 nm), with some processes extending into the visible region.








